Lipophilicity (LogP) Comparison vs. C15 and C17 Benzyloxy Analogs
16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL exhibits a calculated LogP value of 6.82 . While direct experimental LogP data for the C15 (CAS 918876-23-0) and C17 (CAS 918876-24-1) analogs are not publicly available, class-level inference based on the addition of a methylene group (-CH2-) predicts an increase in LogP of approximately 0.5 units per carbon [1]. Therefore, the C16 compound provides a distinct intermediate lipophilicity profile compared to its shorter (C15, predicted LogP ~6.3) and longer (C17, predicted LogP ~7.3) chain-length counterparts. This differentiation is relevant for tuning the permeability and solubility of the final TFA analog.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | 6.82 |
| Comparator Or Baseline | C15 analog (CAS 918876-23-0): predicted ~6.3; C17 analog (CAS 918876-24-1): predicted ~7.3 |
| Quantified Difference | ΔLogP ≈ 0.5 per carbon unit; C16 value is intermediate |
| Conditions | Calculated using ChemSrc algorithms; class-level inference based on Hansch-Fujita π constant for methylene (~0.5) |
Why This Matters
Enables rational selection of chain length to optimize lipophilicity-dependent properties such as membrane permeability and metabolic stability in downstream TFA analogs.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. Washington, DC: American Chemical Society; 1995. View Source
